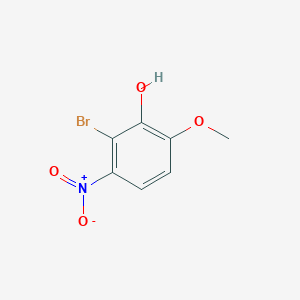

2-Bromo-6-methoxy-3-nitrophenol

Descripción general

Descripción

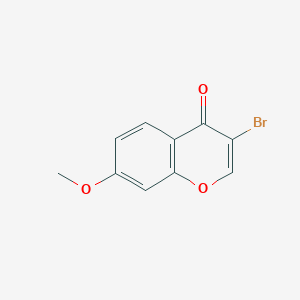

2-Bromo-6-methoxy-3-nitrophenol is a useful research compound. Its molecular formula is C7H6BrNO4 and its molecular weight is 248.03. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Methods and Pathways

The synthesis of related bromo-nitrophenol compounds, such as 2-bromo-4-nitrophenol, has been achieved through diazotization and the Sandmeyer reaction, starting from 2-methoxy-5-nitroaniline. This process involves a nucleophilic substitution reaction, followed by acidification to obtain the desired bromo-nitrophenol. This method is highlighted for its simplicity, efficiency, and suitability for commercial production, suggesting potential pathways for synthesizing 2-bromo-6-methoxy-3-nitrophenol (Li Zi-ying, 2008).

Chemical Reactivity and Environmental Sensitivity

Protein reagents like 2-methoxy-5-nitrobenzyl bromide, closely related to this compound, demonstrate environmental sensitivity and specificity in biochemical reactions. Such compounds are useful for examining enzyme-substrate interactions, owing to their spectral sensitivity to changes in the molecular environment. This suggests potential applications of this compound in biochemical studies and as a sensitive probe in protein research (Horton, Kelly, & Koshland, 1965).

Application in Material Science

In material science, compounds like 4-bromo-2-iminomethyl-6-methoxy-phenol have been utilized in the microwave-assisted synthesis of metal-organic frameworks, indicating that bromo-methoxy-nitrophenol derivatives could be useful in the development of new materials. These compounds can form complex structures with metals, potentially leading to applications in catalysis, gas storage, or separation technologies (Yu Xiao et al., 2011).

Antioxidant Properties

Bromophenols, including derivatives similar to this compound, have been isolated from marine algae and shown to possess significant antioxidant activities. These compounds are stronger or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting that this compound may also have potential as a natural antioxidant in food preservation or pharmaceuticals (Ke-kai Li et al., 2011).

Mecanismo De Acción

Target of Action

It is used as an intermediate in the synthesis of n-hydroxy eltrombopag , a derivative compound of Eltrombopag, which is an agonist of the Thrombopoietin (Tpo) receptor . The Tpo receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Nitro compounds, such as 2-bromo-6-methoxy-3-nitrophenol, typically undergo a series of reactions including nitration and conversion of the nitro group to an amine . This process could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

It is known that this compound is converted via 2-bromo-6-aminophenol to n-acetyl-2-bromo-6-aminophenol . This suggests that the compound may be involved in amine-related biochemical pathways .

Result of Action

As an intermediate in the synthesis of n-hydroxy eltrombopag, it may contribute to the therapeutic effects of this compound, which include increasing platelet counts in patients with thrombocytopenia .

Action Environment

Like all chemical compounds, factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .

Propiedades

IUPAC Name |

2-bromo-6-methoxy-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-5-3-2-4(9(11)12)6(8)7(5)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAADLJBNKVHGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855826 | |

| Record name | 2-Bromo-6-methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854733-39-4 | |

| Record name | 2-Bromo-6-methoxy-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)

![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

![[2,3'-Bifuran]-2',5'-dione, hexahydro-](/img/structure/B3033042.png)

![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)